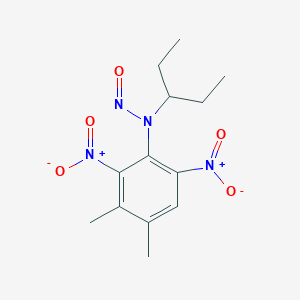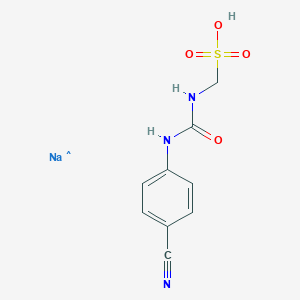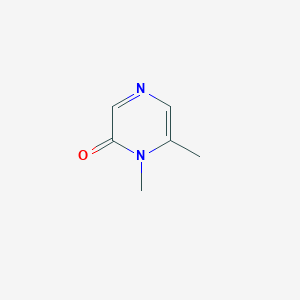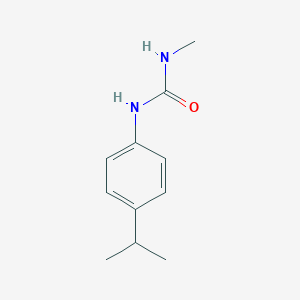
N-Nitrosopendimethalin
Übersicht
Beschreibung
N-Nitrosopendimethalin is a nitroso compound characterized by the presence of the -N=NO group. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a chemical reagent and catalyst in organic synthesis, including the synthesis of drugs, dyes, and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosopendimethalin typically involves the di-nitration of pendimethalin using mixed acid (concentrated sulfuric acid and concentrated nitric acid) at temperatures below 40°C. This process employs a large quantity of solvent to reduce the viscosity of the product and control the heat released during the reaction .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow synthesis. This method utilizes a pinched tube reactor, which allows for efficient heat and mass transfer, making it suitable for fast and exothermic reactions. The process includes inline quenching, extraction, and separation to ensure smooth scale-up and production capacity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitrosopendimethalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of hydroxyl and carboxyl groups.
Reduction: Reduction of nitro groups to amine groups.
Substitution: The nitroso group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration and reducing agents for the reduction of nitro groups. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the processes .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can further undergo cyclization to form benzimidazole heterocycles .
Wissenschaftliche Forschungsanwendungen
N-Nitrosopendimethalin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: Utilized in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Nitrosopendimethalin involves several pathways:
Oxidative N-dealkylation: Removal of alkyl groups through oxidation.
Cyclization: Formation of benzimidazole heterocycles.
Nitroreduction: Reduction of nitro groups to amine groups.
These pathways contribute to the compound’s effectiveness as a herbicide and its role in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pendimethalin: A selective herbicide used to control annual grasses and weeds.
N-Nitrosodimethylamine: Another nitroso compound with similar chemical properties.
Uniqueness
N-Nitrosopendimethalin is unique due to its specific nitroso group, which imparts distinct chemical reactivity and applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions and its role as a catalyst make it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBNYMMGYGFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022078 | |
| Record name | Nitroso-pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68897-50-7 | |
| Record name | Nitroso-pendimethalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?
A1: this compound is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down this compound is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of this compound in the environment can pose risks to ecosystems and potentially human health.
Q2: What are the key findings of the research paper concerning this compound degradation by Streptomyces?
A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both this compound and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)







